![molecular formula C8H8Cl2N2O B1402775 2-chloro-6,7-dihydro-1,7-naphthyridin-8(5H)-one hydrochloride CAS No. 1375302-07-0](/img/structure/B1402775.png)
2-chloro-6,7-dihydro-1,7-naphthyridin-8(5H)-one hydrochloride
Overview
Description
2-Chloro-6,7-dihydro-1,7-naphthyridin-8(5H)-one hydrochloride (CDHNOH) is an organic compound of the naphthyridinone family. It is a white crystalline solid with a molecular weight of 263.72 g/mol and a melting point of 191-193 °C. CDHNOH is an important intermediate for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in various reactions and as a reagent in various laboratory experiments.
Scientific Research Applications
Ring Transformations and Amination
One application of 2-chloro-1,7-naphthyridines involves ring transformations and tele-aminations. These compounds, when treated with potassium amide, yield various products including 2-amino-1,7-naphthyridine and a ring-transformed product, 2-methyl-4-amino-1,3,7-triazanaphthalene (Plas, Woźniak, & Veldhuizen, 2010).
Linker for Construction of Bridging Ligands
2-Chloro-1,7-naphthyridines are used in the construction of bridging ligands and their corresponding Ru(II) complexes. This application is significant in the development of bidentate and tridentate ligands using various coupling methodologies (Singh & Thummel, 2009).
Catalytic Amidation
These compounds are also involved in catalytic amidation processes. For instance, the catalytic amidation between 2-chloro-1,8-naphthyridines and primary amides yields various diamido-1,8-naphthyridines, which is a crucial process in organic synthesis (Ligthart, Ohkawa, Sijbesma, & Meijer, 2006).
Amination with Potassium Amide/Liquid Ammonia
The treatment of 2-chloro-derivatives with potassium amide and liquid ammonia leads to the formation of amino-naphthyridines. This method is utilized for the amination of various naphthyridine derivatives (Woźniak, Plas, Tomula, & Veldhuizen, 2010).
Synthesis of Dihydronaphthyridinones
2-Chloro-1,7-naphthyridines are critical in the synthesis of dihydronaphthyridinones with quaternary centers, showcasing their utility in producing complex organic molecules (Murray, Rose, & Curto, 2023).
Preparation of Ethyl 7‐Chloro‐1‐Cyclopropyl‐6‐Fluoro‐1,4‐Dihydro‐5‐Methyl‐4‐Oxo‐1,8‐Naphthyridine‐3‐Carboxylate
The preparation of specific naphthyridine derivatives, such as ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, highlights the versatility of 2-chloro-1,7-naphthyridines in synthesizing biologically active compounds (Kiely, 1991).
properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-1,7-naphthyridin-8-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O.ClH/c9-6-2-1-5-3-4-10-8(12)7(5)11-6;/h1-2H,3-4H2,(H,10,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZHPWZMLRUSQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=N2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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